molecular formula C24H32ClN3O4 B11771265 tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11771265
M. Wt: 462.0 g/mol
InChI Key: PQNGSBQGBLBKDI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the 3-chlorophenyl group.

    Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate under basic conditions.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure but lacks the chlorophenyl group.

    tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure with a different position of the chlorine atom.

Uniqueness

The presence of the 3-chlorophenyl group in tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C24H32ClN3O4

Molecular Weight

462.0 g/mol

IUPAC Name

tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3

InChI Key

PQNGSBQGBLBKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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